molecular formula C7H12Br2O2 B13796983 Valeric acid, 2,2-dibromo-, ethyl ester CAS No. 63979-44-2

Valeric acid, 2,2-dibromo-, ethyl ester

Cat. No.: B13796983
CAS No.: 63979-44-2
M. Wt: 287.98 g/mol
InChI Key: JUUDRNVCVXZSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valeric acid, 2,2-dibromo-, ethyl ester is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular ester is derived from valeric acid, which is a straight-chain alkyl carboxylic acid, and ethyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valeric acid, 2,2-dibromo-, ethyl ester typically involves the esterification of valeric acid with ethanol in the presence of a catalyst. One common method is the use of mesoporous catalysts such as Al-SBA-15, which can be prepared by hydrothermal and impregnation methods . The reaction parameters, including catalyst weight, reaction time, alcohol molar ratio, and reaction temperature, are optimized to achieve high conversion rates and selectivity towards the desired ester .

Industrial Production Methods

In industrial settings, valeric acid can be produced by the selective hydrogenation of biomass-derived levulinic acid . This process involves the use of catalysts to convert levulinic acid into valeric acid, which can then be esterified with ethanol to produce this compound. The use of biomass-derived feedstocks is an environmentally friendly approach that aligns with the growing demand for sustainable chemical production.

Chemical Reactions Analysis

Types of Reactions

Valeric acid, 2,2-dibromo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters and other derivatives

Scientific Research Applications

Valeric acid, 2,2-dibromo-, ethyl ester has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of valeric acid, 2,2-dibromo-, ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release valeric acid and ethanol, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Valeric acid, 2,2-dibromo-, ethyl ester can be compared with other similar compounds, such as:

Biological Activity

Valeric acid, 2,2-dibromo-, ethyl ester (CAS No. 63979-44-2), is an organic compound with potential biological activities. Understanding its biological properties is essential for evaluating its applications in pharmaceuticals and other fields.

  • Molecular Formula : C₇H₁₂Br₂O₂
  • Molecular Weight : 287.977 g/mol
  • Synonyms : Alpha, alpha-Dibromovaleric acid ethyl ester; Pentanoic acid, 2,2-dibromo-, ethyl ester.

Valeric acid derivatives are known to interact with various biological pathways. Specifically, they may act as agonists for free fatty acid receptors (FFARs), which are involved in metabolic regulation and inflammatory responses. The compound's structure suggests it may influence lipid metabolism and energy homeostasis through the modulation of adipocyte differentiation and function .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of valeric acid derivatives. For example, compounds similar to valeric acid have shown significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds:

Compound Target Bacteria MIC (mg/mL)
Valeric Acid DerivativeStaphylococcus aureus0.125
Valeric Acid DerivativeEscherichia coli0.06
Valeric Acid DerivativeListeria ivanovii0.06

These results suggest that valeric acid derivatives can inhibit bacterial growth effectively, making them candidates for further research in antimicrobial applications .

Antioxidant Activity

The antioxidant potential of valeric acid derivatives has also been examined. In vitro assays using DPPH and ABTS radicals demonstrated that these compounds exhibit significant radical scavenging activity, which is crucial for preventing oxidative stress-related damage in biological systems. The IC₅₀ values obtained from these assays provide insight into their potency as antioxidants:

Assay Method IC₅₀ Value (mg/mL)
DPPH Scavenging2.45
ABTS Scavenging2.76

Such antioxidant activities may contribute to the therapeutic effects of valeric acid derivatives in conditions associated with oxidative stress .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of valeric acid derivatives against multi-drug resistant strains of bacteria. The results indicated that these compounds could serve as alternative treatments for infections caused by resistant pathogens, highlighting their potential in clinical applications.
  • Inflammation Modulation : Another study explored the impact of valeric acid on inflammatory markers in vitro. The findings suggested that valeric acid could modulate cytokine production, potentially aiding in the management of inflammatory diseases .

Properties

CAS No.

63979-44-2

Molecular Formula

C7H12Br2O2

Molecular Weight

287.98 g/mol

IUPAC Name

ethyl 2,2-dibromopentanoate

InChI

InChI=1S/C7H12Br2O2/c1-3-5-7(8,9)6(10)11-4-2/h3-5H2,1-2H3

InChI Key

JUUDRNVCVXZSCI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.